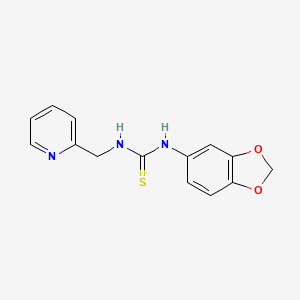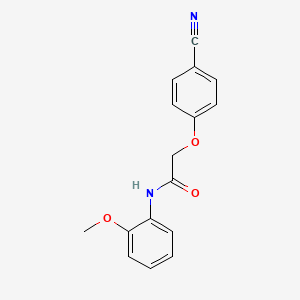
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea, also known as BBP-1, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various studies, and its unique chemical structure has made it a subject of interest for researchers.
Mecanismo De Acción
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea exerts its effects through the inhibition of various enzymes involved in cellular processes. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea has demonstrated anti-inflammatory effects and has been shown to inhibit the activity of various pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea is its unique chemical structure, which makes it a subject of interest for researchers in the field of medicinal chemistry. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea has shown promising results in various studies, making it a potential candidate for further research. However, one limitation of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea. One area of interest is the development of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanisms of action of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea and to determine its potential applications in the treatment of various diseases. Finally, studies investigating the potential toxicity of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea and its derivatives are necessary to ensure their safety for use in humans.
Métodos De Síntesis
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea is synthesized through a multi-step process involving the reaction of 6-bromo-2-aminobenzothiazole with phenylisocyanate. The resulting product is then purified through recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea has demonstrated potential in various scientific research applications, including its use as an anticancer agent. Studies have shown that N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea has shown potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacterial strains.
Propiedades
IUPAC Name |
1-(6-bromo-1,3-benzothiazol-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-9-6-7-11-12(8-9)20-14(17-11)18-13(19)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEVADLDRBGYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)
![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
